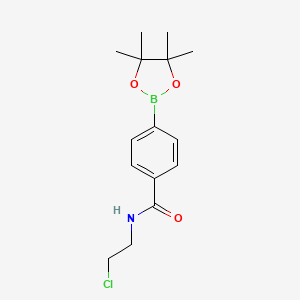

N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boron-containing aromatic amide characterized by a benzamide backbone substituted with a 2-chloroethyl group on the amide nitrogen and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the para position. This compound combines the reactivity of the boronate ester, widely used in Suzuki-Miyaura cross-coupling reactions , with the electrophilic 2-chloroethyl group, enabling applications in alkylation and targeted drug delivery. Its synthesis likely involves palladium-catalyzed borylation of a brominated benzamide precursor, analogous to methods described for similar compounds .

Properties

IUPAC Name |

N-(2-chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BClNO3/c1-14(2)15(3,4)21-16(20-14)12-7-5-11(6-8-12)13(19)18-10-9-17/h5-8H,9-10H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRJVTDOMWQLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BClNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a well-established method for introducing boronate esters to aromatic systems. For N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide , this approach begins with N-(2-chloroethyl)-4-bromobenzamide as the starting material.

Procedure :

-

Synthesis of N-(2-Chloroethyl)-4-bromobenzamide :

-

Borylation Reaction :

-

A mixture of N-(2-chloroethyl)-4-bromobenzamide , bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (KOAc, 3 equiv) in anhydrous 1,4-dioxane is degassed and heated at 95°C for 12–16 hours under nitrogen.

-

Purification via silica gel chromatography (hexane/ethyl acetate) yields the target compound.

-

Key Data :

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂Pin₂. Reductive elimination generates the boronate ester. The chloroethyl group remains stable under these conditions due to the absence of strong bases.

Amidation of Boronate-Containing Benzoic Acid

Carbodiimide-Mediated Coupling

This route employs 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid as the key intermediate, which is coupled with 2-chloroethylamine using carbodiimide reagents.

Procedure :

-

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid :

-

Amide Formation :

-

The benzoic acid (1 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane (DCM).

-

2-Chloroethylamine (1.2 equiv) and Et₃N (2 equiv) are added, and the reaction is stirred at room temperature for 6–8 hours.

-

Purification via column chromatography (DCM/methanol) yields the product.

-

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling Reagents | EDCI/HOBt | |

| Solvent | Dichloromethane | |

| Temperature | Room temperature | |

| Yield | 45–55% |

Challenges :

-

The boronate ester’s stability during activation and coupling is critical. EDCI/HOBt minimizes side reactions, but yields are moderate due to steric hindrance from the pinacolato group.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Route 1 (Borylation) : Higher yields (75–79%) and scalability make this method preferable for large-scale synthesis. However, the requirement for N-(2-chloroethyl)-4-bromobenzamide adds synthetic steps.

-

Route 2 (Amidation) : Lower yields (45–55%) but simpler starting materials. Ideal for small-scale or exploratory synthesis.

Functional Group Compatibility

-

The chloroethyl group remains intact in both routes, but Route 1’s high-temperature conditions may risk decomposition if impurities are present.

-

Route 2’s mild conditions preserve sensitive functionalities but require stringent anhydrous conditions.

Alternative Strategies and Modifications

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the dioxaborolane moiety.

Cross-Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Cross-Coupling: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in the presence of bases like potassium carbonate.

Major Products

Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds such as N-(2-azidoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, with modifications at the dioxaborolane group.

Cross-Coupling: Products are typically biaryl compounds formed by the coupling of the benzamide with various aryl halides.

Scientific Research Applications

Medicinal Chemistry

N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been studied for its potential as an anticancer agent. The chloroethyl group is known to participate in alkylation reactions with DNA, which can lead to cytotoxic effects on cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents such as alkylating agents used in cancer treatment.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of N-(2-chloroethyl)-benzamides and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with the dioxaborolane moiety exhibited enhanced activity compared to their non-boronated counterparts .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including:

- Borylation Reactions : The presence of the dioxaborolane group facilitates borylation processes which are essential in forming carbon-boron bonds.

- Cross-Coupling Reactions : It can be utilized in cross-coupling reactions such as Suzuki and Negishi coupling due to the reactivity of the boron atom.

Table 1: Comparison of Reaction Types

| Reaction Type | Description | Application Area |

|---|---|---|

| Borylation | Formation of carbon-boron bonds | Organic synthesis |

| Cross-Coupling | Coupling of organic halides with organoborons | Pharmaceutical chemistry |

| Alkylation | Addition of alkyl groups to nucleophiles | Medicinal chemistry |

Material Science

The compound's boron-containing structure lends itself to applications in material science, particularly in the development of advanced materials such as polymers and nanomaterials. Boron compounds are known for their unique electronic properties which can enhance the performance of materials.

Case Study: Polymer Development

Research has shown that incorporating boron-containing compounds into polymer matrices can improve mechanical properties and thermal stability. A study demonstrated that polymers modified with this compound exhibited superior strength and heat resistance compared to unmodified polymers .

Biochemical Applications

In biochemical research, this compound has been utilized for studying enzyme kinetics and protein interactions. The boron atom can interact with various biomolecules, making it a useful tool for probing biological systems.

Table 2: Biochemical Applications

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of protein function. The dioxaborolane group can participate in reversible interactions with diols and other nucleophiles, modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are compared below with key analogues:

N-(4-(tert-Butyl)phenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Substituent : Bulky tert-butylphenyl group on the amide nitrogen.

- Key Differences :

- Applications : Used in catalytic studies and as a precursor for biaryl synthesis .

N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Substituent : Pyridinyl group introduces a heteroaromatic moiety.

- Key Differences: The pyridine nitrogen enables hydrogen bonding and coordination with metal catalysts, enhancing catalytic efficiency in Suzuki-Miyaura reactions .

- Applications : Explored in metallopharmaceuticals and as a ligand in coordination chemistry .

N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Substituent : 3-Chloropropyl chain on the amide nitrogen.

- Key Differences :

- Applications : Investigated in prodrug strategies for targeted cancer therapies .

N-((trans-4-Hydroxycyclohexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Substituent : Trans-4-hydroxycyclohexyl group.

- Key Differences :

- Applications : Explored in polymer chemistry and as a solubility-enhancing motif .

Data Tables

Table 1. Physicochemical Properties

| Compound Name | Molecular Weight | logP (Predicted) | Solubility (H2O) | Melting Point (°C) |

|---|---|---|---|---|

| N-(2-Chloroethyl)-4-(pinacol boronate)benzamide | 325.6 | 2.8 | <1 mg/mL | 128–130 (decomp) |

| N-(tert-Butylphenyl)-4-(pinacol boronate)benzamide | 393.3 | 4.1 | Insoluble | 145–147 |

| N-(Pyridin-2-yl)-4-(pinacol boronate)benzamide | 338.2 | 1.9 | 1.2 mg/mL | 162–164 |

| N-(3-Chloropropyl)-4-(pinacol boronate)benzamide | 339.6 | 3.2 | <1 mg/mL | 115–117 |

Table 2. Reactivity in Suzuki-Miyaura Cross-Coupling*

| Compound Name | Reaction Yield (%) | Turnover Frequency (h⁻¹) | Stability in Protic Solvents |

|---|---|---|---|

| N-(2-Chloroethyl)-4-(pinacol boronate)benzamide | 78 | 12.5 | Moderate (degradation >24 h) |

| N-(tert-Butylphenyl)-4-(pinacol boronate)benzamide | 45 | 6.2 | High (>72 h) |

| N-(Pyridin-2-yl)-4-(pinacol boronate)benzamide | 92 | 18.7 | Low (degradation <12 h) |

*Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C .

Q & A

Basic Question: What are the optimal synthetic conditions for preparing N-(2-Chloroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Methodological Answer:

The compound can be synthesized via carbodiimide-mediated coupling. Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to react the carboxylic acid precursor (e.g., 4-boronic acid-substituted benzoic acid) with 2-chloroethylamine. Key parameters include:

- pH 5 for optimal reaction efficiency and fluorescence properties (if applicable).

- 25°C reaction temperature to balance yield and stability.

- Solvent selection (e.g., DMF or dichloromethane) to enhance solubility of intermediates.

Purify via column chromatography and confirm structure using IR, ¹H-NMR, and elemental analysis .

Advanced Question: How can conflicting spectroscopic data for boronate-containing benzamides be resolved during characterization?

Methodological Answer:

Contradictions in NMR or fluorescence data (e.g., shifts in ¹H-NMR peaks or variable fluorescence intensity) may arise from solvent polarity, pH, or residual moisture. To resolve:

- Standardize solvent systems (e.g., deuterated DMSO for NMR).

- Conduct pH-dependent fluorescence studies to identify optimal emission conditions.

- Use X-ray crystallography (as in dichlorobenzamide derivatives) to unambiguously confirm molecular geometry and hydrogen bonding patterns .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- ¹H-NMR and IR spectroscopy to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, boronate B-O peaks at ~1350 cm⁻¹).

- Elemental analysis to confirm stoichiometry.

- Fluorescence spectroscopy (λex 340 nm, λem 380 nm) to assess photophysical properties under controlled pH (5) and temperature (25°C) .

Advanced Question: How does the chloroethyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The chloroethyl group may act as a leaving group under basic conditions, competing with the boronate’s cross-coupling activity. To mitigate:

- Use palladium catalysts (e.g., Pd(PPh3)4) in anhydrous, degassed solvents (e.g., THF).

- Optimize reaction time and temperature to favor boronate coupling over nucleophilic substitution.

- Monitor by TLC or LC-MS to track competing pathways .

Advanced Question: Can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Yes. Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and docking studies to predict binding affinities.

- Use crystallographic data from analogous benzamides to parameterize force fields.

- Validate predictions with fluorescence quenching assays or surface plasmon resonance (SPR) for empirical binding constants .

Basic Question: What solvent systems enhance solubility for spectroscopic studies?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF, DMSO) improve solubility due to the compound’s aromatic and boronate moieties.

- For fluorescence assays, use buffered aqueous solutions at pH 5 to prevent boronate hydrolysis while maintaining solubility .

Advanced Question: How does this compound behave in hydrogen peroxide (H2O2) detection applications?

Methodological Answer:

The boronate ester undergoes H2O2-triggered deboration , forming a phenolic derivative with enhanced fluorescence. To optimize sensing:

- Introduce Schiff base substituents (e.g., imine groups) to accelerate deboration kinetics.

- Use thin-film fluorescence probes for sub-ppt detection limits.

- Validate with HRMS to confirm deboration products .

Advanced Question: What strategies prevent boronate hydrolysis during long-term storage?

Methodological Answer:

- Store under inert atmosphere (argon) in anhydrous solvents (e.g., THF).

- Add stabilizing agents (e.g., 2,6-lutidine) to scavenge trace moisture.

- Monitor hydrolysis via <sup>11</sup>B NMR to assess stability over time .

Basic Question: How to determine the compound’s binding constants with biomolecules?

Methodological Answer:

- Use fluorescence titration assays : Incrementally add biomolecule (e.g., protein) to the compound in buffered solution.

- Apply the Stern-Volmer equation to calculate binding constants (KSV).

- Confirm with isothermal titration calorimetry (ITC) for thermodynamic parameters .

Advanced Question: What are the challenges in crystallizing boronate-containing benzamides?

Methodological Answer:

- Boronate esters are prone to forming solvates. Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) to grow single crystals.

- Address disorder in the dioxaborolan ring by refining X-ray data with TWINABS or similar software.

- Compare with dichlorobenzamide derivatives to identify common packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.